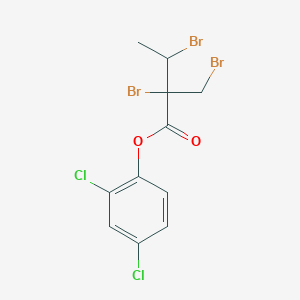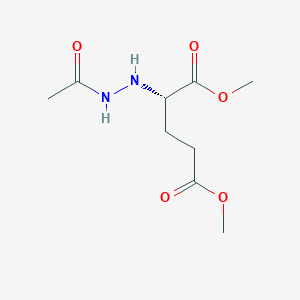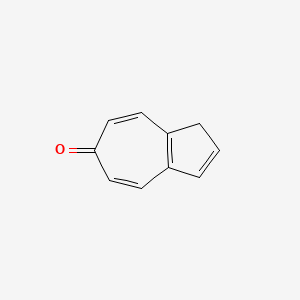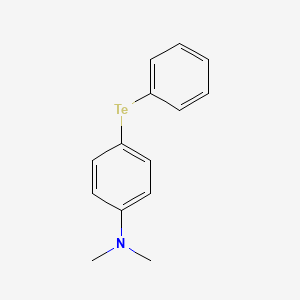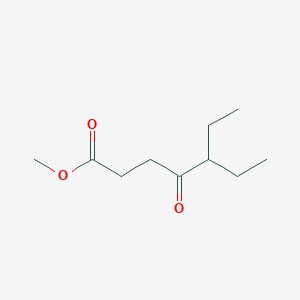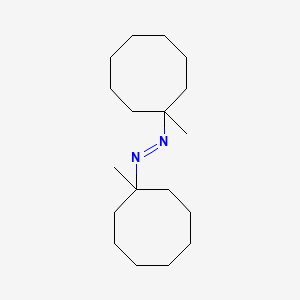
5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol is an organic compound characterized by the presence of an aminoethyl group and three hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol typically involves the introduction of the aminoethyl group and hydroxyl groups onto a benzene ring. One common method involves the nitration of 6-methylbenzene-1,2,4-triol followed by reduction to introduce the aminoethyl group. The reaction conditions often require the use of strong acids and reducing agents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aminoethyl group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol involves its interaction with various molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant properties. These interactions can influence cellular processes and biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of hydroxyl groups.
3-(2-Aminoethyl)-1H-indol-5-ol: Contains an indole ring instead of a benzene ring.
S-(2-Aminoethyl)-L-cysteine: Contains a sulfur atom and is used in different biochemical contexts.
Uniqueness
5-(2-Aminoethyl)-6-methylbenzene-1,2,4-triol is unique due to the combination of its aminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
64632-43-5 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5-(2-aminoethyl)-6-methylbenzene-1,2,4-triol |
InChI |
InChI=1S/C9H13NO3/c1-5-6(2-3-10)7(11)4-8(12)9(5)13/h4,11-13H,2-3,10H2,1H3 |
InChI Key |
WWYQEGUUFKELML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1O)O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


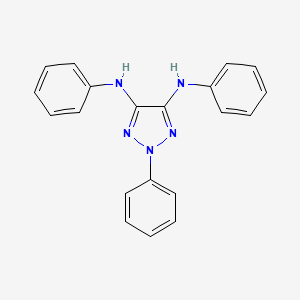
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

